![molecular formula C27H29BrN2O4SSi B13001490 tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)
tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate: is a complex organic compound with a molecular formula of C27H29BrN2O4SSi and a molecular weight of 585.59 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it valuable in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate involves multiple steps. The process typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the bromine and methyl groups. The final step involves the attachment of the tert-butyldiphenylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine or other functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions between different biological molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, affecting their activity. The presence of the bromine and methyl groups can influence the compound’s binding affinity and specificity. The tert-butyldiphenylsilyl group provides stability and enhances the compound’s solubility in organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other silyl-protected thieno[2,3-d]pyrimidines, such as:
- tert-Butyldimethylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate
- tert-Butyldiphenylsilyl 2-{6-chloro-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of the tert-butyldiphenylsilyl group with the thieno[2,3-d]pyrimidine core in the target compound provides enhanced stability and specific reactivity .
Eigenschaften
Molekularformel |
C27H29BrN2O4SSi |
|---|---|
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
[tert-butyl(diphenyl)silyl] 2-(6-bromo-5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C27H29BrN2O4SSi/c1-17-20-22(35-21(17)28)29-25(33)30(23(20)31)27(5,6)24(32)34-36(26(2,3)4,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1-6H3,(H,29,33) |
InChI-Schlüssel |
LTZINNOODYAQGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)
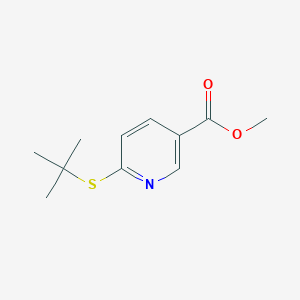
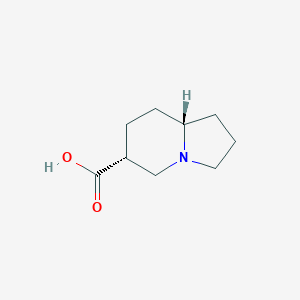
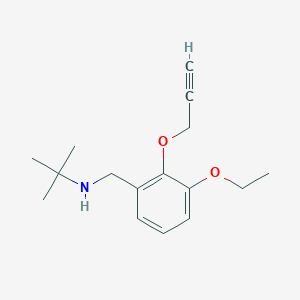

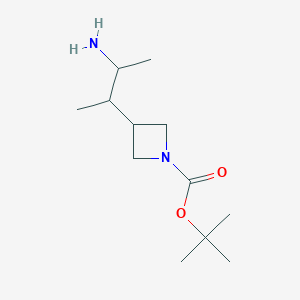
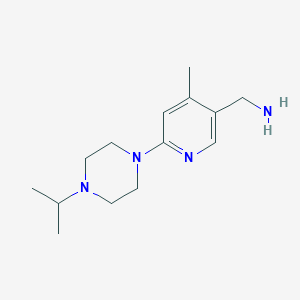
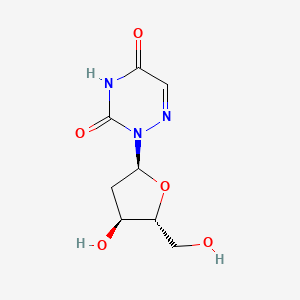
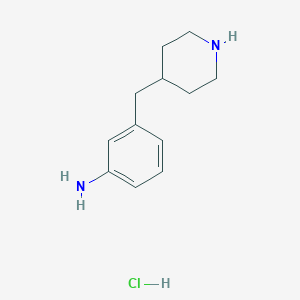
![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)

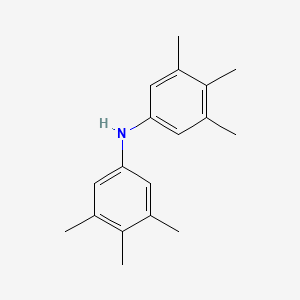

![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
